Diethyl butylmalonate

Catalog No.
S1493477
CAS No.
133-08-4
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl butylmalonate

CAS Number

133-08-4

Product Name

Diethyl butylmalonate

IUPAC Name

diethyl 2-butylpropanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OCC)C(=O)OCC

Synonyms

2-butylpropanedioic Acid 1,3-Diethyl Ester; Butylmalonic Acid Diethyl Ester; Butylpropanedioic Acid Diethyl Ester; Diethyl 2-Butylmalonate; Diethyl Butylmalonate; Diethyl n-Butylmalonate; Diethyl α-Butylmalonate; Ethyl Butylmalonate; NSC 4565

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC

DEBM is an ester derived from malonic acid (propanedioic acid) where the two hydrogens on the carboxylic acid groups are replaced by ethyl (C2H5) groups and the central carbon holds a butyl (C4H9) group []. It is a colorless to light yellow liquid at room temperature [].

DEBM's significance lies in its ability to undergo various reactions, allowing the formation of complex carbon structures. It acts as a three-carbon synthon, a precursor fragment used to introduce a three-carbon chain into a molecule. This makes it valuable in synthesizing various organic molecules, including pharmaceuticals, natural products, and functional materials [].


Molecular Structure Analysis

DEBM's structure consists of a central carbon atom bonded to a butyl group on one side and two ethoxycarbonyl (C2H5OCO) groups on the other []. Key features include:

  • Ester groups: The presence of two ester groups makes DEBM relatively reactive. The carbonyl carbon (C=O) in each ester is susceptible to nucleophilic attack, a crucial step in many organic reactions.
  • Central carbon: This carbon atom, flanked by the two ester groups, becomes a site for attaching other carbon chains during synthesis.

Chemical Reactions Analysis

DEBM is involved in numerous reactions, primarily focusing on its role as a synthon. Here are some key examples:

  • Malonic ester synthesis: This classic reaction sequence utilizes DEBM as a starting material to generate a variety of substituted carboxylic acids. The reaction involves two steps: first, a nucleophile reacts with the central carbon, followed by hydrolysis to cleave the ester groups and form the desired carboxylic acid.

Balanced equation for the first step (example with a nucleophile MeOH):

CH3CH2CH2CH(COOC2H5)2 + MeOH -> CH3CH2CH2CH(COOCH3)(COOC2H5)

  • Decarboxylation

    Under specific conditions (heating with a base), DEBM loses one CO2 molecule, resulting in a monoester with a one-carbon shorter chain.

  • Condensation reactions

    DEBM can participate in condensation reactions with aldehydes or ketones to form β-ketoesters, important intermediates in organic synthesis.


Physical And Chemical Properties Analysis

  • Molecular formula: C11H20O4 []
  • Molecular weight: 216.27 g/mol []
  • Melting point: Not reported (liquid at room temperature) []
  • Boiling point: 235-240 °C (literature) []
  • Density: 0.983 g/mL at 25 °C (literature) []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone; slightly soluble in water []
  • Stability: Relatively stable under dry conditions. Can hydrolyze in the presence of water or acids to form malonic acid and ethanol.
  • Decarboxylation: The removal of a carboxyl group (CO2) from the molecule allows for the formation of new carbon-carbon bonds. This reaction is often used to generate alkanes, alkenes, and alkynes.
  • Alkylation: The introduction of an alkyl group (R-) onto the molecule can be achieved through various methods, such as using strong bases or Grignard reagents. This opens up further possibilities for creating diverse structures.
  • Condensation reactions: Diethyl butylmalonate can participate in various condensation reactions with other carbonyl compounds, leading to the formation of complex molecules such as heterocycles and β-keto esters.

These are just a few examples, and the versatility of diethyl butylmalonate allows its utilization in countless organic synthesis strategies for the creation of various complex molecules, including natural products, pharmaceuticals, and functional materials.

Medicinal Chemistry

Diethyl butylmalonate has been explored in the field of medicinal chemistry for the synthesis of potential therapeutic agents.

  • Antimicrobial activity: Studies have investigated the potential of diethyl butylmalonate derivatives as antimicrobial agents against various bacterial and fungal strains.
  • Antiviral activity: Research has also explored the activity of specific diethyl butylmalonate derivatives against certain viruses.

Material Science

The unique properties of diethyl butylmalonate have also attracted interest in material science applications.

  • Polymer synthesis: Diethyl butylmalonate can be used as a starting material for the synthesis of specific types of polymers with potential applications in various fields, such as drug delivery and biomaterials.
  • Organic electronics: Research has explored the use of diethyl butylmalonate derivatives in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

XLogP3

2.9

Boiling Point

237.5 °C

UNII

CYY2Q744WB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-08-4

Wikipedia

Diethyl butylmalonate

Dates

Modify: 2023-08-15

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